molecular formula C18H22ClN5O4 B2680815 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941916-69-4

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2680815
CAS No.: 941916-69-4
M. Wt: 407.86
InChI Key: SXRNZWHHHQQKBS-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a 3-(4-chlorophenoxy)-2-hydroxypropyl group at position 7 and an isopropylamino substituent at position 8. Its synthesis involves multi-step reactions starting from intermediate M3 (8-bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione). Key steps include thioacetic acid substitution at position 8, followed by amidation using HATU/DIEA to yield the final compound (6014) with a 90.5% yield for intermediate M4 . Structural confirmation was achieved via ¹H NMR, ¹³C NMR, and HRMS, with MS (ESI) data showing a molecular ion peak at m/z 439.0 [M-H]⁻ for M4 .

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-10(2)20-17-21-15-14(16(26)22-18(27)23(15)3)24(17)8-12(25)9-28-13-6-4-11(19)5-7-13/h4-7,10,12,25H,8-9H2,1-3H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRNZWHHHQQKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Substitution reactions: The introduction of the 3-(4-chlorophenoxy)-2-hydroxypropyl group and the isopropylamino group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution.

    Final assembly: The final step involves the methylation of the purine core, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar aprotic solvents like DMSO.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has suggested that purine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various purine derivatives, including this compound, which showed promising activity against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) . The mechanism involves the inhibition of specific kinases that are crucial for tumor growth.
  • Antiviral Properties :
    • The compound has been investigated for its potential antiviral effects. In vitro studies indicated that certain purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This application is particularly relevant in the context of emerging viral infections .

Pharmacological Insights

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of various enzymes involved in nucleotide metabolism. This property is beneficial in designing drugs targeting metabolic pathways in diseases such as cancer and viral infections .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this purine derivative may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism is thought to involve modulation of adenosine receptors, which play a role in neuroprotection .

Biochemical Applications

  • Cell Signaling Modulation :
    • The ability of this compound to interact with cellular signaling pathways makes it a candidate for studying signal transduction mechanisms. Its effects on adenosine receptors could provide insights into cellular responses under stress conditions .
  • Research Tool in Molecular Biology :
    • As a purine analog, this compound can be utilized in molecular biology research to study DNA and RNA synthesis processes, offering a tool for understanding cellular mechanisms at a molecular level .

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of HT-29 and TK-10 cell proliferation.
Antiviral PropertiesShowed potential in inhibiting viral replication in vitro.
Enzyme InhibitionIdentified as a potent inhibitor of nucleotide metabolizing enzymes.
Neuroprotective EffectsSuggested modulation of adenosine receptors with potential neuroprotective outcomes.
Cell Signaling ModulationInfluenced cellular responses during stress conditions via adenosine receptor interaction.
Research ToolUseful in studying DNA/RNA synthesis processes due to its structural similarity to natural nucleotides.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the isopropylamino group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related purine-2,6-dione derivatives:

Compound Name Position 7 Substituent Position 8 Substituent Key Properties/Applications Reference
Target Compound : 7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione 3-(4-Chlorophenoxy)-2-hydroxypropyl Isopropylamino High-yield synthesis (90.5% for M4); structurally validated by NMR and HRMS.
Linagliptin Intermediate 11 : 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione But-2-yn-1-yl Bromo Antidiabetic drug precursor; synthesized via condensation (76–83% yield).
Caffeine Derivative 3j : 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione Methyl 6-Methylpyridin-2-yloxy Lacks CNS activity but retains analgesic effects; potential for non-stimulant analgesics.
TC227 : (Z)-8-(2-(2,4-Dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 2-Hydroxy-3-phenoxypropyl Hydrazinyl with dihydroxybenzylidene Trypanothione synthetase inhibitor; targets parasitic infections (e.g., Trypanosoma species).
Compound 39 : 8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione 2-(5-Methyl-1H-indazol-4-yl)-2-oxoethyl Butylamino Kinase inhibitor; synthesized via nucleophilic substitution (detailed NMR/HRMS characterization).

Structural and Functional Insights:

  • Substituent Flexibility: The 7-position often accommodates bulky groups (e.g., phenoxypropyl, indazolyl), influencing solubility and target binding. The target compound’s 4-chlorophenoxy group may enhance lipophilicity compared to TC227’s phenoxypropyl chain .
  • Bromo substituents (linagliptin intermediate) facilitate further functionalization .
  • Biological Activity : While the target compound’s activity is unspecified, analogs demonstrate diverse applications—antidiabetic (linagliptin), antiparasitic (TC227), and analgesic (caffeine derivatives)—highlighting the scaffold’s versatility .

Physicochemical Properties:

  • Molecular weight and polarity vary significantly. For example, M4 (target intermediate) has m/z 439.0 [M-H]⁻ , whereas TC227’s complex substituents likely increase its molecular weight beyond 500 Da .

Biological Activity

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClN5O
  • Molecular Weight : 407.8 g/mol
  • CAS Number : 335403-69-5

Research indicates that compounds similar to this purine derivative often interact with various biological targets, including:

  • Adenosine receptors : These compounds may act as antagonists or agonists at A2A and A2B receptors, influencing cellular signaling pathways.
  • Enzyme inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways.

Anticancer Activity

Several studies have explored the anticancer properties of purine derivatives. For instance:

  • Cell Line Studies : Research indicates that related compounds exhibit moderate to potent antineoplastic activity against various cancer cell lines, such as TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Compound ATK-1010Apoptosis induction
Compound BHT-2915Cell cycle arrest

Antimicrobial Activity

The compound has also shown potential antimicrobial effects:

  • Trichomonacidal Activity : Similar derivatives demonstrated significant activity against Trichomonas vaginalis, suggesting that this compound may also possess similar properties.

Neuroprotective Effects

Research into the neuroprotective properties of related purine derivatives has indicated:

  • Nitric Oxide Synthase Inhibition : Compounds like 7-nitroindazole have been shown to protect against neurotoxicity induced by methamphetamine through inhibition of nitric oxide synthase.

Case Studies

  • In Vivo Studies : In animal models, derivatives of this compound were tested for their ability to reduce tumor growth and metastasis. Results showed a significant reduction in tumor size compared to control groups.
  • Clinical Trials : Although specific trials on this exact compound may be limited, similar purine derivatives have undergone clinical evaluation for their efficacy in treating various cancers and chronic inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing the compound with high purity, and how can by-product formation be minimized?

Methodological Answer:

  • Step 1 : Utilize reaction screening with aryl halide informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to identify optimal reaction conditions. This allows comparison of substrate compatibility and selectivity across diverse synthetic routes .
  • Step 2 : Implement process control strategies (e.g., real-time monitoring of temperature, pressure, and reagent stoichiometry) to minimize side reactions. Refer to CRDC subclass RDF2050108 for simulation-based optimization of reaction parameters .
  • Step 3 : Purify intermediates using membrane separation technologies (CRDC subclass RDF2050104) or column chromatography. For example, TLC with Rf value tracking (as in ) ensures intermediate stability and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Analyze proton environments (e.g., 8-(isopropylamino) group) and aromatic protons from the 4-chlorophenoxy moiety. Compare with analogs in and .
    • IR Spectroscopy : Identify hydroxyl (3300–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches. Cross-reference with IR data from similar purine-diones in .
  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for quantitative purity analysis.
    • TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane mobile phases (Rf values as in ) .
Technique Application Reference
NMRStereochemical and structural analysis
IRFunctional group identification
HPLCPurity quantification
TLCReaction progress monitoring

Advanced Research Questions

Q. How can researchers design experiments to investigate reaction mechanisms involving unstable intermediates?

Methodological Answer:

  • Strategy 1 : Use stopped-flow NMR or cryogenic trapping (e.g., –80°C quenching) to stabilize transient intermediates. Compare with isolation methods in for nitro/theophylline derivatives .
  • Strategy 2 : Apply density functional theory (DFT) to model reaction pathways and identify plausible intermediates. Link computational results to experimental data via CRDC subclass RDF2050108 (process simulation) .
  • Strategy 3 : Validate mechanisms using isotopic labeling (e.g., ¹³C or ¹⁵N) to trace atom migration in intermediates. Reference ’s synthesis protocols for isotopic analogs .

Q. What strategies resolve contradictions between computational predictions and experimental stereochemical data?

Methodological Answer:

  • Step 1 : Perform X-ray crystallography to unambiguously determine stereochemistry. Compare with structural analogs in and .
  • Step 2 : Re-examine computational parameters (e.g., solvent effects, basis sets) to align DFT models with experimental observations. Use CRDC subclass RDF2050108 for iterative simulation-experiment feedback .
  • Step 3 : Conduct kinetic studies (e.g., variable-temperature NMR) to assess conformational flexibility, which may explain discrepancies between static models and dynamic experimental data .

Q. How can researchers optimize solvent systems for selective crystallization of the compound?

Methodological Answer:

  • Approach 1 : Screen solvent polarity using Hansen solubility parameters. Prioritize solvents with high hydrogen-bond acceptance (e.g., DMSO) for hydroxyl-rich structures, as seen in ’s dihydroxypropyl derivatives .
  • Approach 2 : Apply powder X-ray diffraction (PXRD) to assess crystallinity under varying solvent conditions. Cross-reference with ’s crystallization protocols .
  • Approach 3 : Use machine learning tools trained on CRDC subclass RDF2050107 (powder/particle technology) to predict solvent-crystal interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

Methodological Answer:

  • Framework : Adhere to Guiding Principle 2 () by linking results to a unified theoretical model (e.g., receptor-binding kinetics or membrane permeability).
  • Action 1 : Validate assays using positive/negative controls from structurally related compounds (e.g., ’s zoospore regulators) .
  • Action 2 : Perform dose-response studies across multiple cell lines or enzymatic systems to isolate assay-specific variables .

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